BI-671800
Description
Significance of Prostaglandin (B15479496) D2 (PGD2) in Immunopathophysiology
Prostaglandin D2 (PGD2) is a major prostanoid lipid mediator that is prominently released by mast cells following allergen stimulation, as well as by other immune cells like Th2 lymphocytes and dendritic cells. nih.govkjim.orgd-nb.info Its production is a key event in the initiation and amplification of allergic inflammatory responses. nih.gov PGD2 exerts its diverse biological effects by binding to two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. nih.govd-nb.infomdpi.com The roles of these two receptors can be opposing, with DP1 often associated with vasodilation and the inhibition of cell migration, while CRTH2 is primarily linked to pro-inflammatory activities. nih.govpatsnap.com The PGD2-CRTH2 signaling axis is of particular interest in the context of type 2 inflammation-related diseases such as asthma and allergic rhinitis. pnas.org
Characterization of CRTH2 (DP2) as a Key Receptor in Type 2 Inflammation
CRTH2, also designated as DP2, is a G-protein-coupled receptor selectively expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). pnas.orgkarger.comnih.gov The interaction of PGD2 with CRTH2 triggers a cascade of pro-inflammatory events. d-nb.info This includes the chemotaxis and activation of eosinophils and basophils, leading to their recruitment to inflammatory sites. nih.goversnet.orgaai.org Furthermore, PGD2 signaling through CRTH2 stimulates Th2 cells and ILC2s to release type 2 cytokines such as interleukin (IL)-4, IL-5, and IL-13. kjim.orgtandfonline.com These cytokines are instrumental in driving the key features of allergic inflammation, including eosinophilic inflammation and airway hyperresponsiveness. kjim.orgkarger.com Consequently, the CRTH2 receptor is considered a principal regulator in the pathophysiology of conditions like asthma, where it stimulates and amplifies the inflammatory response. researchgate.net
Conceptual Framework for CRTH2 Antagonism as a Therapeutic Strategy
The central role of the PGD2-CRTH2 signaling pathway in driving type 2 inflammation provides a strong rationale for the development of CRTH2 antagonists as a therapeutic strategy. nih.govbmj.com By blocking the binding of PGD2 to the CRTH2 receptor, these antagonists aim to inhibit the downstream inflammatory sequelae. ersnet.org The therapeutic potential of CRTH2 antagonism lies in its ability to suppress airway inflammation by preventing the recruitment and activation of key inflammatory cells like eosinophils. ersnet.orgbmj.com This approach is supported by in vitro and in vivo studies demonstrating that CRTH2 antagonists can inhibit eosinophil activation and chemotaxis. ersnet.orgtandfonline.com The development of potent, orally bioavailable, small-molecule CRTH2 antagonists has been a significant focus of pharmaceutical research for the treatment of asthma and other allergic diseases. bmj.comdovepress.com
Historical Context of Investigational Compounds Targeting CRTH2, with Specific Reference to BI-671800
The recognition of the PGD2/CRTH2 pathway's importance in allergic inflammation has spurred the development of numerous investigational compounds. patsnap.com The discovery that the non-steroidal anti-inflammatory drug indomethacin (B1671933) acts as a CRTH2 ligand provided a crucial starting point for the design of antagonists. nih.govresearchgate.net This led to the development of several CRTH2 antagonists, many of which are indole-acetic acid derivatives. nih.govresearchgate.net
Over the years, more than 20 orally bioavailable CRTH2 antagonists have entered clinical trials for asthma. nih.govbmj.com However, the clinical outcomes have been varied. nih.govbmj.com Some compounds have shown promise in improving lung function and reducing exacerbations, while others have been discontinued (B1498344) due to insufficient efficacy or undesirable pharmacokinetic profiles. nih.govbmj.com
Among the compounds investigated is This compound , a highly specific and potent antagonist of the CRTH2 receptor. apexbt.commedchemexpress.comselleck.co.jp It has been the subject of clinical trials for asthma and perennial allergic rhinitis. drugbank.com Research has shown that this compound can lead to a modest improvement in lung function in certain patient populations with asthma. patsnap.comnih.gov
Research Findings on this compound
This compound has been evaluated in several studies to determine its efficacy and mechanism of action.
In Vitro and Preclinical Data
This compound is a potent and highly specific antagonist of the CRTH2 receptor. apexbt.commedchemexpress.comselleck.co.jp It demonstrates low nanomolar potency in blocking PGD2 binding to both human and mouse CRTH2 receptors. apexbt.commedchemexpress.comselleck.co.jp
| Receptor Target | IC50 (nM) |
| Human CRTH2 (hCRTH2) | 4.5 apexbt.commedchemexpress.comselleck.co.jp |
| Mouse CRTH2 (mCRTH2) | 3.7 apexbt.commedchemexpress.comselleck.co.jp |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Preclinical studies in animal models have shown that this compound can significantly inhibit airway hyperreactivity and reduce inflammatory markers. medchemexpress.com
Clinical Trial Data
Clinical trials have investigated the effects of this compound in patients with asthma and seasonal allergic rhinitis.
In a study on seasonal allergic rhinitis, this compound was shown to significantly reduce total nasal symptom scores compared to placebo. nih.gov It also led to a reduction in nasal eosinophils and inflammatory cytokines. nih.gov
Two separate trials evaluated this compound in patients with poorly controlled asthma. nih.gov
Trial 1 (Controller-naïve patients): this compound showed a statistically significant, albeit small, improvement in trough forced expiratory volume in 1 second (FEV1) compared to placebo. nih.govdovepress.com
Trial 2 (Patients on inhaled corticosteroids): this compound also demonstrated a significant improvement in FEV1 compared to placebo. nih.govdovepress.comdovepress.comboehringer-ingelheim.com
In both asthma trials, a greater effect of this compound was observed in patients with higher blood eosinophil counts. dovepress.comdovepress.com
| Clinical Trial | Condition | Primary Endpoint | Key Finding |
| Seasonal Allergic Rhinitis nih.gov | Seasonal Allergic Rhinitis | Total Nasal Symptom Score | Significant reduction in symptoms vs. placebo. |
| Asthma Trial 1 nih.gov | Controller-naïve Asthma | Trough FEV1 | Statistically significant improvement vs. placebo. |
| Asthma Trial 2 nih.govboehringer-ingelheim.com | Asthma on ICS | Trough FEV1 | Statistically significant improvement vs. placebo. |
FEV1: Forced Expiratory Volume in 1 second, a measure of lung function. ICS: Inhaled Corticosteroids.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4,6-bis(dimethylamino)-2-[[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methyl]pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSTBFUCNZKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093108-50-9 | |
| Record name | BI-671800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093108509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-671800 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BI-671800 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721F767LHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Bi 671800
Mechanism of Action as a CRTH2 Receptor Antagonist
The primary mechanism through which BI-671800 exerts its effects is by acting as an antagonist at the CRTH2 receptor. patsnap.comresearchgate.net This receptor is a key player in the inflammatory cascade associated with allergic diseases, activated by its natural ligand, prostaglandin (B15479496) D2 (PGD2). patsnap.com
Ligand Binding Specificity and Potency to CRTH2
This compound demonstrates high specificity and potency in binding to the CRTH2 receptor. medchemexpress.comapexbt.com It exhibits low nanomolar potency as an antagonist for both human and mouse CRTH2. medchemexpress.com Studies have shown that this compound has an IC50 of 4.5 nM for PGD2 binding to human CRTH2 and 3.7 nM for murine CRTH2. selleck.co.jpmedchemexpress.comfishersci.at In a radioligand binding assay, this compound showed an IC50 value of 42 nM. caymanchem.com Importantly, its binding is highly selective for CRTH2 over other prostanoid receptors like DP1, thromboxane, and prostacyclin receptors, for which the IC50 values are significantly higher (25.6 µM, 62.6 µM, and >100 µM, respectively). caymanchem.com
| Target | Species | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|
| CRTH2 | Human | PGD2 Binding | 4.5 nM | selleck.co.jpmedchemexpress.comfishersci.at |
| CRTH2 | Murine | PGD2 Binding | 3.7 nM | selleck.co.jpmedchemexpress.comfishersci.at |
| CRTH2/DP2 | Not Specified | Radioligand Binding | 42 nM | caymanchem.com |
| DP1 Receptor | Not Specified | Binding Assay | 25.6 µM | caymanchem.com |
| Thromboxane Receptor | Not Specified | Binding Assay | 62.6 µM | caymanchem.com |
| Prostacyclin Receptor | Not Specified | Binding Assay | >100 µM | caymanchem.com |
Competitive Inhibition of PGD2-Mediated Cellular Responses
This compound functions as a competitive antagonist, effectively blocking the actions of PGD2 at the CRTH2 receptor. caymanchem.com PGD2, when bound to CRTH2, triggers a cascade of pro-inflammatory events. tandfonline.com By competitively inhibiting this interaction, this compound can prevent these downstream cellular responses. One key response is the PGD2-induced shape change in human eosinophils, a critical step in their activation and migration. This compound has been shown to inhibit this process with an IC50 of 744 nM. caymanchem.com
Modulation of Immune Cell Function by this compound
The antagonism of the CRTH2 receptor by this compound has significant implications for the function of several key immune cells involved in type 2 inflammatory responses.
Impact on Th2 Lymphocyte Activation and Migration
CRTH2 is preferentially expressed on T helper type 2 (Th2) lymphocytes. patsnap.comcore.ac.uk The interaction between PGD2 and CRTH2 on these cells is crucial for their migration and the subsequent release of type 2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13. patsnap.comspringermedizin.de By blocking this pathway, this compound is expected to inhibit the migration and activation of Th2 cells, thereby reducing the production of these pro-inflammatory cytokines. patsnap.comncats.io
Effects on Eosinophil Chemotaxis and Degranulation
Eosinophils are central to allergic inflammation, and their activity is strongly influenced by the PGD2-CRTH2 axis. nih.gov PGD2 is a potent chemoattractant for eosinophils, guiding them to sites of inflammation. core.ac.uknih.gov The binding of PGD2 to CRTH2 on eosinophils also leads to their activation and degranulation, releasing cytotoxic proteins. springermedizin.de Research has confirmed that a primary mechanism of action for CRTH2 antagonists like this compound is the inhibition of eosinophil activation and chemotaxis. tandfonline.comnih.gov Studies have specifically shown that this compound significantly reduces nasal eosinophil counts. nih.gov
| Immune Cell | Effect | Mechanism | Reference |
|---|---|---|---|
| Th2 Lymphocytes | Inhibition of activation and migration | Antagonism of PGD2-mediated CRTH2 signaling | patsnap.comncats.io |
| Eosinophils | Inhibition of chemotaxis, shape change, and degranulation | Blockade of PGD2-induced activation via CRTH2 | caymanchem.comtandfonline.comnih.gov |
| Basophils | Inhibition of migration and degranulation | Interference with PGD2-CRTH2 pathway | core.ac.ukmycme.com |
Influence on Group 2 Innate Lymphoid Cells (ILC2s)
Group 2 innate lymphoid cells (ILC2s) are significant sources of type 2 cytokines and are key players in initiating and amplifying allergic responses. nih.govmdpi.com These cells are activated by alarmins released from epithelial cells, such as Interleukin-33 (IL-33), and by lipid mediators like PGD2. d-nb.info ILC2s express the CRTH2 receptor, making them direct targets for PGD2. tandfonline.comd-nb.info
The binding of PGD2 to CRTH2 on ILC2s stimulates the chemotaxis of these cells, promoting their recruitment to sites of inflammation. d-nb.infobmj.com Furthermore, this interaction potently induces the production and secretion of type 2 cytokines from ILC2s. d-nb.info As an antagonist of the CRTH2 receptor, this compound is positioned to inhibit these PGD2-mediated effects on ILC2s. By blocking the receptor, the compound can interfere with the migration and activation of ILC2s, thereby dampening the early innate type 2 immune response.
Alteration of Inflammatory Mediator Production
The primary mechanism of action for this compound involves the disruption of the PGD2-CRTH2 signaling axis, leading to a significant alteration in the production and release of inflammatory mediators that orchestrate allergic inflammation. tandfonline.comd-nb.info This modulation occurs at the level of key immune cells that drive the type 2 inflammatory response.
Suppression of Type 2 Cytokine Secretion (e.g., IL-4, IL-5, IL-13)
Type 2 cytokines, particularly Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), are central to the pathophysiology of allergic diseases. nih.gov IL-4 and IL-13 are critical for Th2 cell differentiation and immunoglobulin E (IgE) synthesis by B cells, while IL-5 is essential for the growth, survival, and activation of eosinophils. dovepress.commycme.com
Both ILC2s and Th2 cells, which express the CRTH2 receptor, are major producers of these cytokines. tandfonline.comd-nb.infodovepress.com The activation of the CRTH2 receptor by PGD2 stimulates the release of IL-4, IL-5, and IL-13 from these cells. d-nb.info By competitively blocking the CRTH2 receptor, this compound inhibits this PGD2-induced cytokine release. This suppression of key type 2 cytokines is a fundamental aspect of its pharmacological activity, aiming to reduce the downstream consequences of allergic inflammation such as eosinophilia and airway hyperreactivity. d-nb.infodovepress.com Clinical findings support this mechanism, as studies have shown that this compound has a greater effect in patients with higher blood eosinophil counts, a hallmark of type 2 inflammation. tandfonline.com
Table 1: Effect of this compound on Markers of Type 2 Inflammation This table summarizes findings from clinical trials on the effect of this compound on endpoints related to type 2 inflammation.
| Endpoint | Observation | Reference |
| Nasal Eosinophil Counts | Significantly reduced at all studied doses in patients with allergic rhinitis. | tandfonline.com |
| Forced Expiratory Volume in 1 s (FEV1) | Showed greater improvement in asthma patients with higher blood eosinophil counts. | tandfonline.com |
Modulation of Chemokine Profiles
The recruitment of inflammatory cells to tissues is a critical step in the allergic cascade and is directed by specific chemokine gradients. Th2 cells, a key target of this compound's action, express a distinct profile of chemokine receptors, including CCR3, CCR4, and CRTH2, which guide their migration to inflammatory sites. nih.gov
The PGD2-CRTH2 pathway contributes to the inflammatory environment by stimulating the release of cytokines and chemokines that attract Th2 cells and other effector cells like eosinophils. dovepress.com The principal mechanism of action for CRTH2 antagonists involves blocking eosinophil activation and chemotaxis. tandfonline.com Studies investigating this compound have demonstrated its ability to significantly reduce nasal eosinophil counts. tandfonline.com This effect suggests a modulation of the local chemokine environment responsible for eosinophil recruitment. By blocking a key receptor involved in the migration of both Th2 cells and ILC2s, this compound can alter the cellular composition at the site of allergic inflammation. bmj.comnih.gov
Preclinical Efficacy Studies of Bi 671800
Assessment in In Vitro Allergic Inflammation Models
In vitro studies have been fundamental in characterizing the potency and mechanism of action of BI-671800 at a cellular level. These assays have confirmed its high affinity and specificity for the CRTH2 receptor and its ability to inhibit downstream immune cell functions.
The antagonist activity of this compound has been quantified using cell-based assays. In these experiments, cells transfected to express either human (hCRTH2) or mouse (mCRTH2) receptors are used to measure how effectively the compound can block the binding of the natural ligand, PGD2. This compound demonstrated potent antagonist activity with low nanomolar potency for both human and mouse CRTH2 receptors. arctomsci.commedchemexpress.com
Specifically, the compound's half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PGD2 binding, was determined to be 4.5 nM for the human CRTH2 receptor and 3.7 nM for the mouse CRTH2 receptor. arctomsci.commedchemexpress.com This high potency indicates a strong potential for therapeutic efficacy.
Receptor Antagonist Potency of this compound
| Target Receptor | IC50 Value (nM) | Reference |
|---|---|---|
| Human CRTH2 (hCRTH2) | 4.5 | arctomsci.commedchemexpress.com |
| Mouse CRTH2 (mCRTH2) | 3.7 | arctomsci.commedchemexpress.com |
The binding of PGD2 to the CRTH2 receptor initiates a cascade of pro-inflammatory events. d-nb.info These include the chemotaxis (directed migration) of Th2 cells, eosinophils, and basophils to the site of inflammation, and the subsequent release of type 2 cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). tandfonline.combmj.com These cytokines are central to the pathophysiology of allergic asthma, promoting eosinophilic inflammation, mucus production, and airway hyperresponsiveness. d-nb.info
Preclinical studies indicate that by blocking the CRTH2 receptor, this compound can inhibit these critical immune cell functions. For instance, antagonism of the CRTH2 receptor has been shown to inhibit the PGD2-induced expression of the adhesion molecule CD11b on human eosinophils and to reduce the release of eotaxin, a potent eosinophil chemoattractant. nih.govsemanticscholar.org This suggests that this compound can effectively disrupt the recruitment and activation of key inflammatory cells involved in the allergic response. mdpi.com
Investigation in In Vivo Animal Models of Allergic Disease
Following promising in vitro results, this compound was evaluated in animal models to assess its efficacy in a complex biological system that mimics human allergic diseases.
Murine models of asthma are standard for the preclinical testing of new anti-inflammatory compounds. In a common model, BALB/c mice are sensitized and subsequently challenged with an allergen to induce allergic airway inflammation, characterized by features seen in human asthma. arctomsci.commedchemexpress.com Studies utilizing such models have demonstrated that CRTH2 antagonism can significantly ameliorate airway inflammation and downregulate genes associated with the inflammatory process. arctomsci.commedchemexpress.com this compound has shown efficacy in these models, supporting the hypothesis that blocking the PGD2-CRTH2 pathway is a viable strategy for treating allergic airway diseases. arctomsci.commedchemexpress.com
Airway hyperreactivity (AHR), an exaggerated bronchoconstrictor response to various stimuli, is a cardinal feature of asthma. frontiersin.org In murine models of allergic airway inflammation, treatment with this compound resulted in a significant inhibition of AHR. arctomsci.commedchemexpress.com This finding is crucial as it directly links the compound's mechanism of action—blocking the CRTH2 receptor—to a physiologically relevant outcome in asthma pathophysiology. The reduction in AHR suggests that this compound can help control the airway narrowing that leads to symptoms like wheezing and shortness of breath in asthmatic patients.
A hallmark of allergic inflammation is the infiltration of immune cells, particularly eosinophils, into affected tissues like the airways. frontiersin.org Preclinical in vivo studies have shown that this compound effectively reduces this inflammatory infiltrate. arctomsci.commedchemexpress.com In a mouse model of allergic cutaneous inflammation, this compound was found to block edema formation and significantly decrease the infiltration of inflammatory cells into the skin. arctomsci.commedchemexpress.com In the context of airway inflammation, CRTH2 antagonists have been shown to reduce eosinophil counts in nasal secretions and lung tissue, which is consistent with the compound's inhibitory effect on eosinophil migration observed in vitro. dovepress.comtandfonline.comresearchgate.net
Summary of this compound Efficacy in Preclinical In Vivo Models
| Animal Model | Key Finding | Reference |
|---|---|---|
| Murine Model of Allergic Airway Inflammation (BALB/c mice) | Significantly ameliorates airway hyperreactivity. | arctomsci.commedchemexpress.comnih.gov |
| Murine Model of Allergic Cutaneous Inflammation | Effectively blocks edema formation and reduces inflammatory infiltrate. | arctomsci.commedchemexpress.com |
| Murine Model of Allergic Rhinitis | Significantly reduced nasal eosinophil counts. | dovepress.comtandfonline.com |
Assessment in Models of Allergic Cutaneous Inflammation
Detailed preclinical studies assessing the efficacy of this compound specifically in models of allergic cutaneous inflammation, such as atopic dermatitis, are not extensively documented in the available scientific literature. Research on CRTH2 receptor antagonists has shown that mouse models lacking this receptor have yielded ambiguous results, with either increased or reduced features of allergic inflammation in atopic dermatitis models. nih.gov The primary focus of published preclinical and clinical research for this compound has been on respiratory allergic conditions, including allergic rhinitis and asthma. nih.govdocksci.comresearchgate.net
Pharmacological Characterization of Effects on Inflammatory Markers in Preclinical Systems
The pharmacological activity of this compound has been characterized by its effects on key inflammatory markers central to the allergic cascade.
Quantification of Eosinophil Counts in Biological Samples
A hallmark of the preclinical efficacy of this compound is its marked effect on eosinophil counts, a key cellular component of type 2 inflammation. In a study involving patients with seasonal allergic rhinitis exposed to allergens in an environmental challenge chamber, this compound significantly reduced nasal eosinophil counts compared with placebo. nih.gov This effect was observed across all tested doses (50 mg, 200 mg, and 400 mg). nih.govnih.gov Furthermore, broader studies on CRTH2 antagonists, including this compound, have indicated that a greater therapeutic effect is often observed in individuals with higher baseline blood eosinophil counts. researchgate.net The compound has been shown to inhibit prostaglandin (B15479496) D2 (PGD2)-dependent eosinophil activation. researchgate.net
Table 1: Effect of this compound on Eosinophil Counts in a Seasonal Allergic Rhinitis Model
| Biomarker | Biological Sample | Model System | Finding | Citation |
| Eosinophils | Nasal Secretions | Allergen Challenge Chamber | Statistically significant reduction vs. placebo at all doses tested. | nih.govnih.gov |
| Eosinophils | Blood | Asthma Clinical Trials | Greater effect observed in patients with higher baseline eosinophil counts. | researchgate.net |
Measurement of Circulating and Tissue Inflammatory Mediators
This compound has demonstrated the ability to modulate key inflammatory mediators involved in the allergic response. In a preclinical model of seasonal allergic rhinitis, administration of this compound resulted in a significant inhibition of specific nasal inflammatory cytokines compared to placebo. nih.govresearchgate.net This effect was particularly noted for Interleukin-4 (IL-4), a central cytokine in driving Th2-mediated inflammation, and eotaxin, a potent chemokine responsible for eosinophil recruitment. nih.govresearchgate.net The biological effects of prostaglandin D2 (PGD2), which this compound targets via the CRTH2 receptor, are known to include the promotion of pro-inflammatory Th2-type cytokines like IL-4. patsnap.com
Table 2: Effect of this compound on Inflammatory Mediators in a Seasonal Allergic Rhinitis Model
| Inflammatory Mediator | Biological Sample | Model System | Finding | Citation |
| Interleukin-4 (IL-4) | Nasal Secretions | Allergen Challenge Chamber | Statistically significant inhibition vs. placebo. | nih.govresearchgate.net |
| Eotaxin | Nasal Secretions | Allergen Challenge Chamber | Statistically significant inhibition vs. placebo. | nih.govresearchgate.net |
Pharmacological Profile of Bi 671800 in Preclinical Contexts
Preclinical Pharmacodynamics
The pharmacodynamic properties of CRTH2 antagonists are centered on their ability to block the pro-inflammatory actions of PGD2, which is a key mediator in allergic inflammation. In preclinical settings, this is typically assessed by measuring the inhibition of cellular responses mediated by CRTH2 activation.
In animal models, the engagement of CRTH2 by antagonists like BI-671800 is expected to translate into a measurable biological response, primarily the inhibition of eosinophilic inflammation. Preclinical studies with other CRTH2 antagonists have demonstrated a clear link between receptor blockade and the attenuation of allergic airway inflammation.
For instance, the CRTH2 antagonist OC000459 has been shown to inhibit the activation of Th2 cells and eosinophils in response to mast cell-derived mediators. nih.gov In rat and guinea pig models, oral administration of OC000459 effectively inhibited blood and airway eosinophilia induced by a PGD2 analog. nih.gov This suggests a direct relationship between target engagement (CRTH2 antagonism) and the biological response (reduction of eosinophil recruitment).
Similarly, AZD1981, another CRTH2 antagonist, has been shown in preclinical studies to block CRTH2-mediated shape change in human eosinophils and basophils in vitro and to inhibit the chemotaxis of human Th2 cells and eosinophils. karger.comnih.gov In guinea pigs, AZD1981 blocked the PGD2-mediated release of eosinophils from bone marrow. karger.com These findings support the concept that by engaging the CRTH2 receptor, these antagonists can effectively disrupt key pathways in the allergic inflammatory cascade.
| Compound | Animal Model | Biological Response | Reference |
|---|---|---|---|
| OC000459 | Rat | Inhibition of blood eosinophilia | nih.gov |
| OC000459 | Guinea Pig | Inhibition of airway eosinophilia | nih.gov |
| AZD1981 | Guinea Pig | Inhibition of PGD2-mediated eosinophil release from bone marrow | karger.com |
The duration of action of a CRTH2 antagonist in preclinical models is a critical determinant of its potential dosing frequency in clinical settings. This is influenced by its pharmacokinetic properties and its receptor binding kinetics. For example, fevipiprant (B1672611) (NVP-QAW039) was developed to have a longer receptor residence time, which could contribute to a prolonged duration of action. nih.gov
Preclinical studies with OC000459 demonstrated that it is orally bioavailable in rats and effective at low doses in inhibiting eosinophilia. nih.gov The sustained effect in these models suggests a duration of action that is adequate for therapeutic intervention. While specific data on the duration of action of this compound in animal models is not available, it is anticipated that as an orally administered agent, its development would have aimed for a pharmacokinetic and pharmacodynamic profile that supports a convenient dosing schedule.
Preclinical Pharmacokinetics (ADME) in Relevant Animal Species
The preclinical pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is crucial for understanding the disposition of a drug candidate. The following sections describe the expected preclinical ADME properties of a CRTH2 antagonist like this compound, based on data from similar molecules.
CRTH2 antagonists, including this compound, have been developed as orally active drugs. This necessitates good absorption from the gastrointestinal tract. Preclinical studies with compounds like OC000459 have confirmed oral bioavailability in rats. nih.gov The absolute bioavailability and the rate of absorption would be key parameters determined in preclinical species such as rats and dogs to ensure adequate systemic exposure after oral administration.
Following absorption, a CRTH2 antagonist must distribute to the sites of allergic inflammation, such as the lungs in the case of asthma. Preclinical studies using radiolabeled compounds can provide insights into tissue distribution. For example, a preclinical evaluation of the CRTH2 antagonist [11C]MK-7246 in rats and pigs showed uptake in tissues with known CRTH2 expression, including the pancreas and spleen. nih.gov While not a direct measure of distribution to the lungs, it demonstrates the ability of a CRTH2 antagonist to distribute to various tissues. A study with a depleting anti-CRTH2 antibody in transgenic mice showed localization to microvascular pericytes in the gastric mucosa, but limited exposure in the central nervous system due to the blood-brain barrier. nih.gov
| Animal Model | Tissue | Observation | Reference |
|---|---|---|---|
| Pig | Pancreas | 66% reduction in uptake after administration of unlabeled MK-7246 | nih.gov |
| Pig | Spleen | 88% reduction in uptake after administration of unlabeled MK-7246 | nih.gov |
The metabolism of a drug determines its half-life and the potential for drug-drug interactions. Preclinical studies in relevant animal species are essential to identify the major metabolic pathways. For the CRTH2 antagonist fevipiprant, elimination occurs through both direct excretion and metabolism. nih.govresearchgate.net The primary metabolic pathway for fevipiprant is glucuronidation, mediated by several uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes. nih.gov This results in the formation of an inactive acyl glucuronide metabolite. nih.govresearchgate.net Having multiple parallel elimination pathways, including metabolism by various enzymes and direct excretion, is a favorable characteristic as it reduces the risk of significant drug-drug interactions. nih.gov It is plausible that this compound would exhibit a similar metabolic profile, involving phase II conjugation reactions like glucuronidation.
Excretion Routes
Specific studies detailing the excretion routes of this compound in preclinical animal models are not available in the public domain. As part of the standard non-clinical development program for an investigational drug, excretion studies are conducted to understand how the compound and its metabolites are eliminated from the body. These studies typically involve the analysis of urine, feces, and sometimes bile to determine the primary pathways of elimination. However, without access to proprietary company data or regulatory submission documents, a detailed account of the excretion profile for this compound cannot be provided.
Conceptual Therapeutic Potential and Mechanistic Insights
Rationale for Targeting CRTH2 in Allergic Airway Diseases
The rationale for targeting CRTH2 in allergic airway diseases stems from the pivotal role of the PGD2-CRTH2 pathway in orchestrating allergic inflammation patsnap.combmj.com. PGD2 is released in significant amounts by mast cells following allergen exposure and contributes to the inflammatory environment in the airways patsnap.com. CRTH2 is expressed on key inflammatory cells involved in allergic responses, including Th2 cells, eosinophils, and basophils patsnap.combmj.com.
Targeting CRTH2 with an antagonist like BI-671800 is hypothesized to interrupt several critical steps in the allergic inflammatory cascade. This includes reducing the migration and accumulation of Th2 cells, eosinophils, and basophils in the airways, as well as inhibiting their activation and the subsequent release of pro-inflammatory cytokines bmj.comnih.gov. Preclinical studies, including those in mouse models of allergic lung inflammation, have supported a role for CRTH2 in this process, showing that CRTH2 antagonism can ameliorate inflammation and airway hyperreactivity nih.govphysiology.org.
Mechanism-Based Potential in Eosinophil-Driven Inflammatory Conditions
This compound's potential in eosinophil-driven inflammatory conditions is directly linked to its mechanism of action as a CRTH2 antagonist. Eosinophils are central effector cells in type 2 inflammation, which underlies many allergic diseases, including a significant subset of asthma nih.gov. CRTH2 is highly expressed on eosinophils, and its activation by PGD2 promotes eosinophil chemotaxis and activation patsnap.comfrontiersin.org.
By blocking CRTH2, this compound can inhibit the recruitment and activation of eosinophils, thereby reducing eosinophilic inflammation in affected tissues bmj.comnih.gov. This mechanism-based approach suggests potential therapeutic benefit in conditions characterized by prominent eosinophilic infiltration, such as eosinophilic asthma and allergic rhinitis frontiersin.orgnih.gov. Studies have indicated that CRTH2 antagonists, including this compound, can reduce eosinophil counts in nasal secretions and sputum, consistent with this proposed mechanism nih.govnih.gov.
Research findings related to this compound's effects on eosinophils include observations of reduced nasal eosinophil counts in patients with seasonal allergic rhinitis nih.gov. In studies involving patients with asthma, a greater effect of this compound on lung function improvements was observed in patients with higher baseline blood eosinophil counts nih.govresearchgate.net. This suggests that the therapeutic potential of CRTH2 antagonism may be particularly relevant in individuals with an eosinophilic phenotype.
A summary of some research findings related to this compound's impact on eosinophils and related markers is presented below:
| Condition | Observation | Reference |
| Seasonal Allergic Rhinitis | Reduced nasal eosinophil counts | nih.gov |
| Seasonal Allergic Rhinitis | Reduced nasal IL-4 and eotaxin levels | nih.gov |
| Asthma | Greater FEV1 improvement in high blood eosinophils | nih.govresearchgate.net |
Theoretical Synergistic Interactions with Existing Therapies (based on mechanistic understanding)
Based on its mechanism of action, this compound, as a CRTH2 antagonist, could theoretically exhibit synergistic interactions with existing therapies for allergic airway diseases by targeting complementary pathways involved in inflammation.
Inhaled corticosteroids (ICS) are a cornerstone of asthma management, primarily acting by broadly suppressing inflammation ersnet.org. However, ICS may not fully control the PGD2-CRTH2 pathway, which can contribute to inflammation even in the presence of steroid treatment dovepress.com. Theoretically, combining a CRTH2 antagonist like this compound with ICS could provide more comprehensive anti-inflammatory effects by simultaneously addressing both general inflammatory pathways and the specific PGD2-CRTH2 mediated responses, particularly those driven by eosinophils and Th2 cells dovepress.com.
Another class of existing therapies includes leukotriene receptor antagonists, such as montelukast (B128269), which target the cysteinyl leukotriene pathway portlandpress.com. Both leukotrienes and PGD2 are lipid mediators released during allergic reactions and contribute to bronchoconstriction and inflammation portlandpress.comcore.ac.uk. While leukotriene receptor antagonists block the effects of leukotrienes, this compound blocks the effects of PGD2 mediated through CRTH2. Targeting both pathways could potentially offer a more complete inhibition of lipid mediator-driven inflammation, leading to synergistic therapeutic effects, although the extent of this synergy would depend on the relative contributions of each pathway in individual patients.
Considerations for Disease Endotypes and Phenotypes in Research Development
The research and development of this compound, like other targeted therapies for complex diseases such as asthma and allergic rhinitis, necessitates careful consideration of disease endotypes and phenotypes researchgate.netresearchgate.net. Asthma, for instance, is recognized as a heterogeneous syndrome with various underlying pathophysiological mechanisms (endotypes) that manifest as different clinical presentations (phenotypes) researchgate.netdovepress.com. Eosinophilic asthma, characterized by elevated eosinophil levels in the airways or blood, represents a distinct endotype that is particularly relevant to the mechanism of action of CRTH2 antagonists nih.govfrontiersin.org.
Research findings with CRTH2 antagonists, including this compound and others, have suggested that their efficacy may be more pronounced in patients with evidence of eosinophilic inflammation frontiersin.orgnih.govresearchgate.net. This highlights the importance of identifying and stratifying patient populations based on biomarkers of type 2 inflammation, such as blood or sputum eosinophil counts, fractional exhaled nitric oxide (FeNO), or serum periostin levels nih.govfrontiersin.org.
An endotype-driven approach in the research development of this compound would involve focusing studies on patient populations most likely to respond to CRTH2 antagonism, specifically those with a clear eosinophilic endotype dovepress.comresearchgate.net. This could involve using biomarkers to select participants for clinical trials or conducting subgroup analyses based on inflammatory profiles dovepress.comfrontiersin.org. Such an approach aligns with the broader trend towards precision medicine in allergic diseases, aiming to provide targeted treatment for the right patient based on their specific disease mechanisms researchgate.netresearchgate.net. The inconsistent results observed in some studies of CRTH2 antagonists in broader asthmatic populations underscore the potential importance of patient selection based on endotype patsnap.combmj.com.
Research Methodologies and Future Directions for Bi 671800
Methodological Approaches in Studying CRTH2 Antagonists
Studying the effects of CRTH2 antagonists like BI-671800 involves a combination of in vitro and in vivo approaches, alongside efforts to identify and validate relevant biomarkers. These methodologies aim to elucidate the role of the CRTH2 pathway in disease pathogenesis and assess the efficacy of its inhibition.
Advanced In Vitro Cell Culture Systems
In vitro cell culture systems are fundamental in the initial characterization of CRTH2 antagonists. These systems utilize cells that express CRTH2, such as eosinophils, basophils, Th2 cells, and type 2 innate lymphoid cells (ILC2s). Studies in these systems assess the ability of antagonists to block the effects of prostaglandin (B15479496) D2 (PGD2), the primary ligand for CRTH2. Measured responses often include cell chemotaxis, activation, degranulation, and the production of inflammatory mediators like cytokines (e.g., IL-4, IL-5, IL-13) cenmed.comwikipedia.org. For instance, in vitro studies have shown that CRTH2 activation induces chemotaxis of Th2 cells, eosinophils, and basophils, and antagonists can inhibit these migratory responses cenmed.com. Some studies also investigate the impact of CRTH2 antagonism on cell survival and apoptosis in specific cell types, such as neutrophils wikipedia.org. Advanced cell culture models can also involve co-culture systems or the use of cells from patients with relevant diseases to better mimic the in vivo environment.
Sophisticated In Vivo Animal Models for Disease Pathogenesis
In vivo animal models are crucial for evaluating the effects of CRTH2 antagonists on complex biological processes and disease pathogenesis. Various models of allergic inflammation have been utilized, particularly in mice, but also in guinea pigs and sheep. These models include antigen-induced lung inflammation, cigarette smoke-induced lung inflammation, allergic rhinitis, PGD2-induced airflow obstruction, airway hyper-responsiveness, and contact hypersensitivity.
Studies in these models have demonstrated that antagonism of CRTH2 can ameliorate symptoms associated with allergic challenge, such as reducing eosinophil and lymphocyte infiltration, preventing eosinophilia and leukocytosis, and attenuating airway hyperreactivity cenmed.com. For example, selective CRTH2 antagonists have been shown to inhibit asthma-like pathology in mouse models, reducing peribronchial eosinophilia and mucus cell hyperplasia cenmed.com. Genetically modified animals, such as CRTH2-knockout mice, have also been instrumental in understanding the receptor's role in inflammatory responses. Furthermore, animal models are used to investigate the potential of CRTH2 antagonists in diseases beyond traditional allergic conditions, such as acute lung injury or eosinophilic esophagitis wikipedia.org. It is important to note that differences in CRTH2 expression and function between species, such as the expression on both Th1 and Th2 cells in mice versus primarily Th2 cells in humans, can influence the translatability of findings from animal models.
Biomarker Discovery and Validation in Preclinical Settings
Biomarker discovery and validation in preclinical settings aim to identify measurable indicators that can reflect the activity of the CRTH2 pathway and the effectiveness of antagonist treatment. Common biomarkers assessed include the levels of inflammatory cells, particularly eosinophils, in blood, tissues, or bronchoalveolar lavage fluid cenmed.com. Changes in the levels of type 2 cytokines, such as IL-4, IL-5, and IL-13, which are produced by CRTH2-expressing cells, are also frequently monitored.
Preclinical studies in animal models often correlate the reduction in these inflammatory markers with improvements in physiological parameters, such as lung function or reduced tissue pathology cenmed.com. While the search results highlight the use of these markers to demonstrate the biological activity of CRTH2 antagonists, explicit details on novel biomarker discovery platforms specifically in preclinical settings for this compound are limited within the provided text. However, the general approach involves measuring key inflammatory mediators and cell populations known to be influenced by CRTH2 signaling.
Unanswered Research Questions and Future Investigations
Despite the research conducted on this compound and other CRTH2 antagonists, several unanswered questions remain, pointing towards important areas for future investigation.
Exploration of Novel Cellular Targets or Pathways Modulated by CRTH2 Antagonism
While CRTH2 is primarily recognized for its role in mediating the effects of PGD2 on immune cells involved in type 2 inflammation, emerging research suggests a broader involvement in other cell types and pathways wikipedia.org. Future investigations could focus on a more comprehensive exploration of novel cellular targets or pathways modulated by CRTH2 antagonism beyond the classical understanding. For instance, studies have indicated CRTH2 expression on neutrophils and its potential role in neutrophil survival and recruitment in the context of acute lung injury, suggesting a more complex, potentially dual role for the receptor depending on the cellular context wikipedia.org. Research into the interaction between CRTH2 and other receptors or signaling molecules, such as vasoactive intestinal peptide (VIP) receptors on eosinophils and mast cells, could reveal new insights into the mechanisms influenced by CRTH2 antagonism. Furthermore, the potential involvement of CRTH2 in diseases like COPD, NSCLC, kidney disease, and even conditions like male pattern baldness, warrants further investigation to understand the underlying mechanisms and potential therapeutic implications.
Development of Predictive Preclinical Models for Therapeutic Response
Preclinical models play a crucial role in evaluating the potential efficacy of drug candidates like this compound before progressing to human trials. These models aim to simulate aspects of the human disease state, allowing researchers to investigate the compound's mechanism of action and potential therapeutic benefits.
Studies have utilized preclinical models, such as murine models of airway inflammation, to assess the effects of CRTH2 antagonists. In these models, CRTH2 antagonism has been shown to significantly ameliorate airway hyperreactivity and downregulate inflammation-induced genes dovepress.com. Specifically, in sensitized mice, CRTH2 antagonists were effective in reducing antigen-induced increases in nasal airway resistance and local eosinophil infiltration frontiersin.org.
While the search results highlight the use of animal models in the study of CRTH2 antagonists, detailed information specifically on the development of predictive preclinical models for this compound was not extensively available. However, the observed effects of CRTH2 antagonists in reducing eosinophilia and inflammation in these models suggest their relevance for evaluating compounds targeting this pathway dovepress.comfrontiersin.org. The discrepancy sometimes observed between animal studies and clinical efficacy of CRTH2 antagonism in allergic rhinitis and asthma highlights the ongoing challenge in developing preclinical models that accurately predict human therapeutic response patsnap.com.
Translational Research Considerations for Future CRTH2 Antagonist Development
Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. For CRTH2 antagonists like this compound, translational research involves applying findings from preclinical studies to inform and guide clinical development.
Clinical trials with this compound have provided insights into its effects in human subjects. Studies in patients with asthma have shown that this compound can lead to improvements in lung function, measured by forced expiratory volume in 1 second (FEV1), particularly in patients with higher blood eosinophil counts nih.govdovepress.comresearchgate.net. For instance, in one trial, this compound at 400 mg twice daily resulted in a statistically significant improvement in trough FEV1 percent predicted compared with placebo (3.9%, equivalent to 142 mL) in patients already receiving inhaled fluticasone (B1203827) core.ac.uk. This improvement was larger than that observed with montelukast (B128269) in the same trial, although the difference was not statistically significant core.ac.uk. Another trial in controller-naïve patients showed a statistically significant improvement in trough FEV1 percent predicted with this compound compared to placebo, although the response was less than that seen with fluticasone core.ac.uk.
These findings suggest that patient phenotyping, specifically identifying patients likely to respond to CRTH2 antagonism (e.g., those with elevated eosinophils), is a crucial translational consideration for future CRTH2 antagonist development patsnap.comnih.govdovepress.comresearchgate.net. The observed effects on eosinophil counts in clinical studies further support the mechanism of action identified in preclinical models, where CRTH2 antagonists block eosinophil activation and chemotaxis nih.gov.
Translational research also involves understanding the pharmacokinetics and pharmacodynamics of the compound in humans to optimize dosing and treatment regimens, although specific details on these aspects for this compound are outside the scope of this article. The development of predictive biomarkers, such as blood eosinophil counts, from clinical trials is a key aspect of translational research that can help identify patient populations most likely to benefit from CRTH2 antagonists nih.govdovepress.comresearchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
